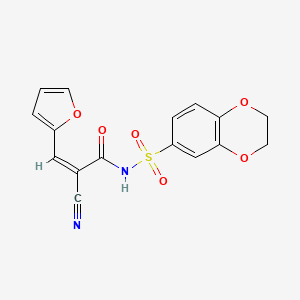

![molecular formula C24H28BrN3O4S B2412905 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 422288-39-9](/img/no-structure.png)

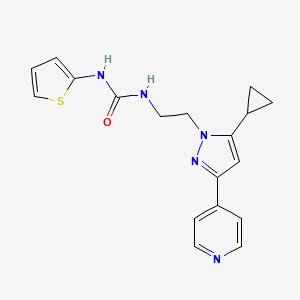

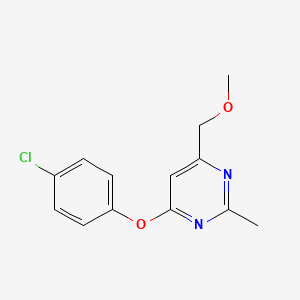

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial and Antifungal Activities

- Synthesis and Microbial Studies: Derivatives of quinazolinone, including compounds similar to the queried chemical, have been synthesized and exhibited significant antibacterial and antifungal activities. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as against fungi like C. albicans, A. niger, and A. clavatus (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Antiviral Activities

- Evaluation Against Respiratory and Biodefense Viruses: Novel quinazolin-4(3H)-ones synthesized through microwave techniques were evaluated for antiviral activity against a range of respiratory and biodefense viruses, including influenza A, SARS coronavirus, dengue, yellow fever, and others. These compounds showed promising results in inhibiting virus replication (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Anticancer Activities

- Potential Cytotoxicity against Cancer Cell Lines: Certain amino- and sulfanyl-derivatives of benzoquinazolinones demonstrated significant anticancer activity. For example, compound 20a showed notable activity against HT29 and HCT116 cell lines, indicating the potential of similar quinazolinone derivatives in cancer therapy (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).

Antiparkinsonian Agents

- Synthesis and Screening as Antiparkinsonian Agents: A study synthesized derivatives of quinazolinone and screened them for antiparkinsonian activity. One compound, in particular, demonstrated significant potential as an antiparkinsonian agent, illustrating the versatility of quinazolinone derivatives in neurological applications (Kumar, Kaur, & Kumar, 2012).

Anticonvulsant Activities

- Evaluation as Anticonvulsant Agents: Some quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activities using experimental models like Maximal Electro Shock (MES) and PTZ-induced seizure methods. Certain compounds showed significant efficacy against tonic and clonic seizures, indicating their potential as anticonvulsant agents (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).

Antimicrobial and Pesticidal Activities

- Synthesis and Pesticidal Activities: A study synthesized new 3H-quinazolin-4-one derivatives and evaluated them for their antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most compounds exhibited significant activities, suggesting their utility in both medicinal and agricultural applications (Misra & Gupta, 1982).

properties

CAS RN |

422288-39-9 |

|---|---|

Product Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |

Molecular Formula |

C24H28BrN3O4S |

Molecular Weight |

534.47 |

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |

InChI |

InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33) |

InChI Key |

VCFDASSDFPSLKE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

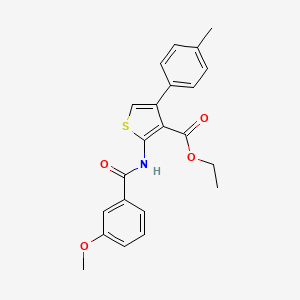

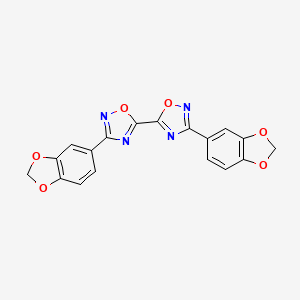

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)

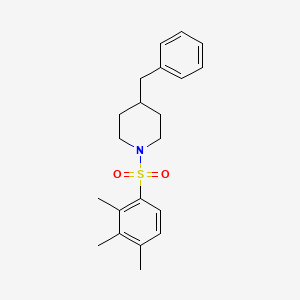

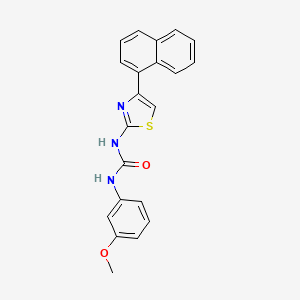

![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)

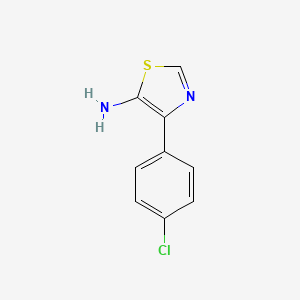

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)

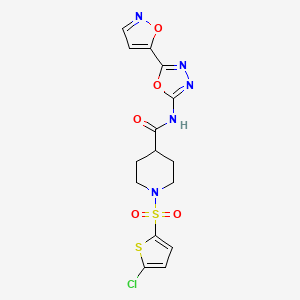

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)